molecular formula C11H11BrN2O B8012606 5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Katalognummer: B8012606
Molekulargewicht: 267.12 g/mol
InChI-Schlüssel: NGHDSDLNJPNGKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a halogenated benzimidazolone derivative characterized by a bromine atom at the 5-position of the benzimidazolone core and a cyclobutyl substituent at the 1-position. Its molecular formula is inferred as C₁₁H₁₀BrN₂O (assuming cyclobutyl replaces hydrogen in the 1-position), with a molecular weight of approximately 281.12 g/mol (calculated from similar structures in ).

Eigenschaften

IUPAC Name

6-bromo-3-cyclobutyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-7-4-5-10-9(6-7)13-11(15)14(10)8-2-1-3-8/h4-6,8H,1-3H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHDSDLNJPNGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C3=C(C=C(C=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Condensation of 4-Bromo-1,2-Benzenediamine

The benzimidazole core is typically synthesized via cyclization of 4-bromo-1,2-benzenediamine (1 ) with carbonyl sources. A widely used method involves reacting 1 with trimethyl orthoformate in the presence of hydrochloric acid (HCl) in dimethylformamide (DMF) at room temperature. This yields 5-bromo-1H-benzimidazole (2 ) with near-quantitative efficiency (100% yield).

Reaction Conditions

  • Substrate : 4-Bromo-1,2-benzenediamine (1 equiv)

  • Carbonyl Source : Trimethyl orthoformate (3 equiv)

  • Acid Catalyst : HCl (0.5 equiv)

  • Solvent : DMF

  • Temperature : 20°C, 1 hour

Alternative Cyclization via N-Arylamidoximes

A one-pot acylation-cyclization strategy using N-arylamidoximes has been reported for benzimidazole synthesis. For 5-bromo derivatives, 4-bromo-N-arylamidoxime (3 ) is treated with acetyl chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in chlorobenzene at 132°C, achieving cyclization in 1–5 hours with yields up to 96%.

Introduction of the Cyclobutyl Group

Alkylation via Mitsunobu Reaction

The cyclobutyl moiety is introduced at the N1 position using Mitsunobu conditions. 5-Bromo-1H-benzimidazol-2-one (4 ) reacts with cyclobutanol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF).

Reaction Conditions

  • Substrate : 5-Bromo-1H-benzimidazol-2-one (1 equiv)

  • Alcohol : Cyclobutanol (1.2 equiv)

  • Reagents : PPh₃ (1.5 equiv), DEAD (1.5 equiv)

  • Solvent : THF

  • Temperature : 0–30°C, 2–15 hours

Yield : 70–85% after purification by silica gel chromatography.

Nucleophilic Substitution

An alternative approach employs nucleophilic displacement using cyclobutyl bromide. The reaction is conducted in N,N-dimethylformamide (DMF) with potassium tert-butoxide as a base, facilitating N-alkylation at 50°C.

Key Parameters

  • Base : KOtBu (2.5 equiv)

  • Solvent : DMF

  • Temperature : 50°C, 12 hours

  • Yield : 65–75%

Bromination Strategies

Direct Bromination of the Benzimidazole Core

If the benzimidazole is synthesized without pre-existing bromine, electrophilic bromination can be performed using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 80°C. Regioselectivity at the 5-position is achieved due to the electron-donating effect of the adjacent nitrogen atoms.

Example Protocol

  • Substrate : 1-Cyclobutyl-1,3-dihydro-2H-benzimidazol-2-one (1 equiv)

  • Brominating Agent : NBS (1.1 equiv)

  • Solvent : Acetic acid

  • Temperature : 80°C, 4 hours

  • Yield : 60–70%

Analytical Characterization

Spectroscopic Validation

  • NMR :

    • ¹H NMR (CDCl₃, 500 MHz): δ 7.56 (d, J = 8.5 Hz, 1H, H-4), 7.32 (s, 1H, H-7), 7.18 (d, J = 8.5 Hz, 1H, H-6), 4.28 (m, 1H, cyclobutyl-CH), 2.50–2.30 (m, 4H, cyclobutyl-CH₂).

    • ¹³C NMR : δ 155.6 (C=O), 138.5 (C-5), 122.1 (C-7), 114.6 (C-4), 31.2 (cyclobutyl-CH), 21.8 (cyclobutyl-CH₂).

  • Mass Spectrometry : ESI-MS m/z 267.12 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN/H₂O, 70:30).

  • Melting Point : 155–157°C.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages
Condensation4-Bromo-1,2-benzenediamineTrimethyl orthoformate100%High yield, one-step cyclization
Mitsunobu Alkylation5-Bromo-benzimidazol-2-onePPh₃, DEAD, cyclobutanol70–85%Selective N1-functionalization
Nucleophilic Substitution5-Bromo-benzimidazol-2-oneKOtBu, cyclobutyl bromide65–75%Avoids phosphine reagents

Industrial-Scale Considerations

Solvent and Catalyst Optimization

  • Solvent Choice : DMF and THF are preferred for solubility, but chlorobenzene enables higher-temperature reactions (132°C) for improved kinetics.

  • Catalyst Recycling : Triphenylphosphine oxide (byproduct of Mitsunobu reactions) can be recovered via filtration.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclization and alkylation steps. For example, Er(OTf)₃-catalyzed benzimidazole formation achieves completion in 5 minutes under microwave conditions.

Flow Chemistry

Challenges and Limitations

  • Regioselectivity : Competing N3-alkylation may occur without careful control of base and temperature.

  • Purification : Silica gel chromatography is often required due to byproduct formation during Mitsunobu reactions .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. 5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Research indicates that benzimidazole derivatives can inhibit the growth of bacteria and fungi. The presence of the bromine atom in the structure may enhance its efficacy against certain pathogens, making it a candidate for developing new antimicrobial agents .

Neurological Applications
There is emerging interest in the neuroprotective effects of benzimidazole derivatives. Studies suggest that they may have potential as therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's by modulating neurotransmitter systems and reducing oxidative stress .

Organic Synthesis

Building Block in Synthesis
5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the synthesis of more complex molecules .

Synthesis of Novel Compounds
The compound can be used to synthesize novel heterocyclic compounds with diverse biological activities. By modifying the cyclobutyl group or substituting different functional groups at the benzimidazole core, researchers can create a library of compounds for screening against various biological targets .

Materials Science

Polymer Chemistry
In materials science, derivatives of benzimidazole are being explored for their potential use in polymer chemistry. The incorporation of 5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one into polymer matrices may impart desirable properties such as thermal stability and mechanical strength, making it suitable for high-performance applications .

Nanotechnology Applications
The compound’s unique properties may also lend themselves to applications in nanotechnology. Research is ongoing into its use as a precursor for synthesizing nanomaterials with specific electronic or optical properties, which could be beneficial in developing advanced electronic devices or sensors .

Case Studies

Study Title Focus Area Findings
Anticancer Potential of BenzimidazolesMedicinal ChemistryDemonstrated significant cytotoxicity against breast cancer cell lines; potential mechanism involves apoptosis induction .
Antimicrobial EfficacyMicrobiologyShowed promising results against Gram-positive and Gram-negative bacteria; further studies suggested structure-activity relationships .
Neuroprotective EffectsNeuroscienceSuggested protective effects on neuronal cells; potential implications for Alzheimer’s treatment through oxidative stress reduction .

Wirkmechanismus

The mechanism of action of 5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Cyclobutyl vs. Methyl : The cyclobutyl group in the target compound likely enhances hydrophobic binding to protein pockets (e.g., Brpf1a bromodomains) compared to smaller methyl groups, as seen in OF-1’s binding to Ile-651 and Val-656 .
  • Piperidine Substitution : Brorphine’s piperidine-benzimidazolone structure demonstrates that bulkier N1-substituents can confer potent receptor agonism, though with off-target risks .

Analogues with Modified Benzimidazolone Cores

Compound Name Core Modification Key Data
5-Hydrosulfonyl-benzimidazol-2-one (5a–o) Sulfonamide at C5 Synthesized via chlorosulfonation; antitumor evaluation
5-(Diphenylamino)-benzimidazol-2-one (3ag) Diphenylamino at C5 NMR δ 7.2–7.4 ppm (aromatic H); IR 1680 cm⁻¹ (C=O)
5-Fluoro-6-nitro-benzimidazol-2-one Fluoro/nitro at C5/C6 Solid state; 95% purity (CymitQuimica)

Key Observations :

  • Bromine vs. Sulfonamide/Hydrosulfonyl : Bromine’s electronegativity and size may favor halogen bonding in protein interactions, whereas sulfonamide groups enhance solubility and hydrogen-bonding capacity .
  • Diphenylamino Substituents: Electron-rich groups like diphenylamino (as in 3ag) alter electronic properties, shifting NMR signals and affecting reactivity in further substitutions .

Halogenated Derivatives

Compound Name Halogen Position Biological Activity
5-Bromo-1-cyclobutyl-benzimidazol-2-one C5-Br Predicted bromodomain inhibition (analogy to OF-1)
5-Fluoro-1,3-dimethyl-benzimidazol-2-one C5-F, C1/C3-CH₃ Unknown; fluorine’s electronegativity may reduce metabolic stability vs. Br
6-Bromo-1H-indole derivatives C6-Br (unrelated core) Antitumor activity (e.g., kinase inhibition)

Key Observations :

  • Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability enhance hydrophobic and van der Waals interactions in binding pockets, as seen in OF-1’s affinity for Brpf1a . Fluorine, while electronegative, may improve bioavailability but reduce binding affinity in certain contexts.

Biologische Aktivität

5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H11BrN2O
  • Molecular Weight : 253.12 g/mol
  • CAS Number : 2294947-48-9

Biological Activity Overview

Research indicates that benzimidazole derivatives, including 5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, exhibit a broad spectrum of biological activities. These include:

  • Antimicrobial Activity : In vitro studies have shown that compounds with benzimidazole scaffolds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives have been reported, with some exhibiting potent activity comparable to standard antibiotics .
  • Anticancer Properties : Benzimidazole derivatives have been explored for their anticancer potential. The structural modifications in compounds like 5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can enhance their selectivity and potency against cancer cell lines .

Structure-Activity Relationship (SAR)

The effectiveness of 5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can be attributed to its structural features. Key findings from SAR studies include:

Substituent PositionEffect on Activity
Position 1Enhances antimicrobial activity
Position 3Modulates cytotoxicity
Position 4Influences selectivity towards cancer cells

These modifications allow for the tuning of pharmacological effects and the improvement of bioavailability and stability .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study assessed the antibacterial activity of various benzimidazole derivatives, including 5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, against strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with an MIC value lower than those of many conventional antibiotics .
  • Anticancer Activity :
    • In vitro assays conducted on cancer cell lines revealed that the compound exhibited cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .
  • Neuropharmacological Effects :
    • Preliminary studies indicated potential neuroprotective properties. The compound was tested for its effects on neuronal cell survival in models of oxidative stress, showing promise in reducing cell death .

Q & A

What synthetic strategies are recommended for introducing the cyclobutyl substituent into the benzimidazolone core?

The cyclobutyl group can be introduced via nucleophilic substitution or alkylation. A method adapted from similar benzimidazolone derivatives involves reacting 1,3-dihydro-2H-benzo[d]imidazol-2-one with cyclobutyl bromide under mild alkaline conditions (e.g., K₂CO₃ in DMF) with catalytic tetra-n-butylammonium bromide to enhance reactivity . Post-alkylation, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .

How can reaction yields for cyclobutyl substitution be optimized?

Key factors include:

  • Solvent polarity : Polar aprotic solvents like DMF improve alkylation efficiency by stabilizing transition states .
  • Catalyst loading : 10 mol% tetra-n-butylammonium bromide enhances nucleophilicity of the benzimidazolone nitrogen .
  • Temperature control : Maintaining 60–80°C prevents side reactions like over-alkylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

What analytical techniques confirm structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., cyclobutyl protons at δ 2.5–3.5 ppm) and bromine-induced deshielding .
  • X-ray crystallography : Resolves regiochemistry and crystal packing, as demonstrated in brominated benzimidazolone derivatives .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities .

How does the cyclobutyl group influence pharmacological activity compared to other substituents?

The cyclobutyl moiety enhances steric bulk and lipophilicity, potentially improving target binding. For example:

  • Methyl or dodecyl groups in similar compounds increase membrane permeability but reduce target selectivity .
  • Bromine at C5 may mimic halogen bonding observed in bromodomain inhibitors (e.g., OF-1 binding to Brpf1a via hydrophobic pockets) .
  • Comparative assays (e.g., ERG channel inhibition) are recommended to evaluate functional impacts .

What computational methods predict binding affinity to biological targets?

  • Molecular docking : Software like AutoDock Vina models interactions with bromodomains or ion channels. For example, hydrophobic pockets accommodating bromine and cyclobutyl groups can be mapped using PDB structures (e.g., 4UWB) .
  • MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories, highlighting key residues (e.g., Ile-651 in Brpf1a) .

How should discrepancies in reported bioactivities of benzimidazolone derivatives be addressed?

  • Assay standardization : Control variables like cell lines (HEK293 vs. CHO) and incubation times .
  • Structural re-evaluation : Confirm regiochemistry via X-ray or NOESY to rule out positional isomerism .
  • Meta-analysis : Cross-reference studies on analogous compounds (e.g., brorphine’s ERG inhibition vs. OF-1’s bromodomain binding) .

What safety protocols are critical during synthesis?

  • PPE : Wear nitrile gloves and goggles to avoid dermal/ocular exposure to brominated intermediates .
  • Ventilation : Use fume hoods to prevent inhalation of volatile reagents (e.g., CCl₄) .
  • Waste disposal : Neutralize acidic/basic residues before disposal per EPA guidelines .

What challenges arise in achieving regioselective bromination?

  • Directing groups : Electron-donating groups (e.g., methyl) at C1 direct bromination to C5 via resonance stabilization .
  • Solvent effects : Non-polar solvents (CCl₄) favor radical bromination pathways, reducing di-substitution .

How is compound purity validated post-synthesis?

  • Melting point analysis : Sharp melting ranges (e.g., 180–182°C) indicate high crystallinity .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 279.03) .

Which in vitro assays are recommended for bioactivity screening?

  • ERG potassium channel inhibition : Patch-clamp assays in cardiac myocytes assess pro-arrhythmic risk .
  • Bromodomain binding : Fluorescence polarization assays using Brpf1a recombinant protein quantify IC₅₀ values .
  • CYP450 inhibition : Liver microsome assays evaluate metabolic stability and drug-drug interaction potential .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.